M3 vs. M2 Selectivity
DAU 5884 exhibits a 126-fold selectivity for the M3 receptor over the M2 receptor, quantified as a difference of 2.1 log units between its M3 functional affinity (pA2 = 8.7) and M2 binding affinity (pKi = 6.6) [1]. This selectivity substantially exceeds that of 4-DAMP, which demonstrates only a 16-fold M3/M2 selectivity (pA2 9.0 vs. pKi 7.8; Δ = 1.2 log units), and contrasts sharply with methoctramine, an M2-selective antagonist showing inverse selectivity (pKi 7.5 vs. pA2 6.5; Δ = -1.0 log units) [1]. Pirenzepine, an M1-preferring antagonist, displays a modest 4-fold M3/M2 selectivity (pA2 6.8 vs. pKi 6.2; Δ = 0.6 log units) [1].
| Evidence Dimension | M3/M2 selectivity expressed as fold-difference and Δ log units (pA2 M3 - pKi M2) |
|---|---|
| Target Compound Data | pKi M2 = 6.6, pA2 M3 = 8.7; Δ = 2.1 log units; fold-selectivity ≈ 126× |
| Comparator Or Baseline | 4-DAMP: pKi M2 = 7.8, pA2 M3 = 9.0; Δ = 1.2 log units (16×). Methoctramine: pKi M2 = 7.5, pA2 M3 = 6.5; Δ = -1.0 log units (0.1×). Pirenzepine: pKi M2 = 6.2, pA2 M3 = 6.8; Δ = 0.6 log units (4×) |
| Quantified Difference | DAU 5884 M3/M2 selectivity (126×) is ~7.9× higher than 4-DAMP (16×); DAU 5884 pA2 M3 exceeds pKi M2 by 2.1 log units vs. 1.2 log units for 4-DAMP |
| Conditions | pKi determined by radioligand binding to rat cardiac M2 receptors; pA2 determined by functional antagonism of methacholine-induced contraction in tracheal/bronchial preparations [1] |
Why This Matters
This quantitative M3/M2 selectivity advantage enables definitive pharmacological dissection of M3-mediated physiological responses without confounding M2 receptor blockade, a capability not afforded by less selective or M2-preferring alternatives.
- [1] PMC1479816 Table 1. Binding affinities (pKi) for cardiac muscarinic M2 receptors and functional affinities (pA2) for methacholine-induced contraction of tracheal and bronchial preparations. View Source
